molecular formula C18H15NO B5883847 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine

Cat. No.: B5883847
M. Wt: 261.3 g/mol
InChI Key: OWCSSMMXJBCOIO-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-(2-methoxynaphthalen-1-yl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine typically involves the reaction of 2-methoxynaphthalene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 2-methoxynaphthalene is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the methoxy group and the ethenyl linkage, play a crucial role in its binding affinity and specificity . In materials science, its electronic properties are influenced by the conjugation between the naphthalene and pyridine rings, affecting its performance in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene moiety with a pyridine ring, providing distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from drug development to materials science .

Properties

IUPAC Name

4-[(E)-2-(2-methoxynaphthalen-1-yl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-20-18-9-7-15-4-2-3-5-16(15)17(18)8-6-14-10-12-19-13-11-14/h2-13H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCSSMMXJBCOIO-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.